N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
This compound features a benzo[d][1,3]dioxol (methylenedioxybenzene) moiety linked via a methylene group to an acetamide scaffold. The acetamide is further connected to a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene heterocyclic system. Its design combines lipophilic (benzodioxole, thiophene) and polar (oxadiazole, acetamide) elements, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-10-14-1-2-17-18(9-14)28-13-27-17)11-25-6-3-15(4-7-25)20-23-24-21(29-20)16-5-8-30-12-16/h1-2,5,8-9,12,15H,3-4,6-7,10-11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZOOVZCKKYBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 302.39 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from its components.
This compound features a benzo[d][1,3]dioxole moiety and a thiophenyl group linked through a piperidine ring, which are known to impart significant biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have demonstrated promising results in inhibiting cancer cell proliferation.
Key Findings :
- In Vitro Studies : Compounds with similar structures have shown IC₅₀ values in the micromolar range against various cancer cell lines. For example:
-
Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms including:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been shown to reduce tumor growth by blocking signaling pathways essential for cancer cell survival.
- Apoptosis Induction : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities based on structural similarities with other bioactive compounds .
Case Study 1: Anticancer Mechanisms
A study investigated the effects of a structurally similar compound on MCF7 cells. The results indicated that treatment led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase. Molecular docking studies suggested strong binding affinity to EGFR .
Case Study 2: Cytotoxicity Assessment
Another research effort focused on assessing cytotoxicity against normal cell lines alongside cancerous ones. The results showed that while the compound effectively inhibited cancer cell growth (IC₅₀ values < 10 µM), it exhibited minimal toxicity toward normal cells (IC₅₀ > 150 µM), suggesting a favorable therapeutic index .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 | EGFR inhibition |
| Anticancer | HCT116 | 1.54 | Apoptosis induction |
| Anticancer | MCF7 | 4.52 | Cell cycle arrest |
| Cytotoxicity | Normal Cells | >150 | Minimal toxicity |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance, a study focused on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide may share similar properties due to its structural features .
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies. The presence of the oxadiazole and piperidine rings is believed to enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, this compound may also exhibit neuroprotective effects. Research into related compounds has shown promise in preventing neuronal cell death and improving cognitive functions in models of neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study published in ACS Omega evaluated the antimicrobial properties of similar molecular hybrids that included oxadiazole derivatives. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Comparison with Similar Compounds
Structural Analogs from Evidence
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole-thiophene system differs from the thiazole rings in compounds 74 and . Oxadiazoles are known for electron-deficient aromaticity, enhancing hydrogen-bond acceptor capacity, whereas thiazoles offer sulfur-based polarity and metabolic stability .
Linker and Substituent Effects: The acetamide linker in the target compound may improve solubility compared to the cyclopropanecarboxamide in analogs 74 and . The piperidine ring in the target compound introduces basicity and flexibility, contrasting with the rigid cyclopropane or planar thiazolidinone systems in analogs .
Therapeutic Potential: While benzo[h]chromene derivatives () target infectious diseases, the benzodioxol-thiophene-oxadiazole scaffold in the target compound may align with anticancer or neurological applications (inferred from benzodioxol’s role in CNS-active compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
